molecular formula C13H17IO3 B14647324 benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol CAS No. 54826-40-3

benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol

Cat. No.: B14647324
CAS No.: 54826-40-3
M. Wt: 348.18 g/mol
InChI Key: LXBVBGYOWMOJJH-PZMDUNNRSA-N
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Description

Benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol is a compound that combines the properties of benzoic acid and (1R,2R)-2-iodocyclohexan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while (1R,2R)-2-iodocyclohexan-1-ol is a chiral iodinated cyclohexanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol can be achieved through a multi-step process. One common method involves the iodination of (1R,2R)-cyclohexan-1-ol followed by the esterification with benzoic acid. The iodination can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The esterification can be performed using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of (1R,2R)-2-iodocyclohexanone.

    Reduction: Formation of cyclohexane.

    Substitution: Formation of (1R,2R)-2-azidocyclohexan-1-ol.

Scientific Research Applications

Benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    (1R,2R)-2-iodocyclohexan-1-ol:

Uniqueness

Benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol is unique due to the combination of the aromatic carboxylic acid and the chiral iodinated cyclohexanol moieties

Properties

CAS No.

54826-40-3

Molecular Formula

C13H17IO3

Molecular Weight

348.18 g/mol

IUPAC Name

benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol

InChI

InChI=1S/C7H6O2.C6H11IO/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);5-6,8H,1-4H2/t;5-,6-/m.1/s1

InChI Key

LXBVBGYOWMOJJH-PZMDUNNRSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)I.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

C1CCC(C(C1)O)I.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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